1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one is an organic compound characterized by the presence of a biphenyl group attached to a bromobutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one typically involves the bromination of 1-([1,1’-Biphenyl]-4-yl)-butan-1-one. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the biphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
Comparison with Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1-Bromo-2-butanone: A simpler brominated ketone without the biphenyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one is unique due to the combination of the biphenyl and bromobutanone moieties, which imparts distinct chemical and physical properties.
Properties
CAS No. |
76145-96-5 |
---|---|
Molecular Formula |
C16H15BrO |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
2-bromo-1-(4-phenylphenyl)butan-1-one |
InChI |
InChI=1S/C16H15BrO/c1-2-15(17)16(18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI Key |
MVENYWZGXUPHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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